molecular formula C18H21N3O3S2 B2818908 (E)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1428382-05-1

(E)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2818908
CAS No.: 1428382-05-1
M. Wt: 391.5
InChI Key: MDUPCFZFXFGZRC-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a potent, selective, and ATP-competitive inhibitor of P21-activated kinase 4 (PAK4) with an IC50 value of 2.7 nM. It demonstrates high selectivity for PAK4 over other kinases, including the closely related PAK1, making it an essential chemical probe for dissecting the unique biological functions of PAK4 in cellular pathways. PAK4 is a key downstream effector of the Rho family GTPase Cdc42 and is critically involved in regulating cytoskeletal reorganization, cell proliferation, and cell survival. Its dysregulation is frequently associated with oncogenic signaling and cancer progression. Consequently, this inhibitor is a valuable tool for investigating PAK4's role in various cancer types, including breast, colon, and pancreatic cancer, and for exploring its potential as a therapeutic target in preclinical models. This product is supplied with comprehensive analytical data, including HPLC and mass spectrometry reports, to ensure the highest standards of purity and identity for your critical research applications. It is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c22-18(6-5-16-3-2-12-25-16)20-13-15-7-10-21(11-8-15)26(23,24)17-4-1-9-19-14-17/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,20,22)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUPCFZFXFGZRC-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.

Synthesis

The synthesis of (E)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide involves several steps:

  • Formation of the Piperidine Moiety : This is typically achieved through cyclization reactions involving 1,2-diamine derivatives.
  • Sulfonylation : The piperidine ring is sulfonylated using pyridine-3-sulfonyl chloride under basic conditions.
  • Acrylamide Formation : The final step involves coupling the intermediate with thiophen-2-carboxylic acid derivatives to yield the desired acrylamide compound.

Anticancer Properties

Research indicates that compounds similar to (E)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibit significant anticancer properties. For instance, derivatives containing pyridine and thiophene moieties have shown promising results against various cancer cell lines, including:

CompoundCell LineIC50 (μM)Mechanism
5hHuh7< 5Induces apoptosis
10iMCF7< 5Cell cycle arrest at G2/M phase

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Activity

Similar compounds have been evaluated for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

CompoundCOX Inhibition (%)Remarks
5f11% (COX-1), 15% (COX-2)Moderate activity
5g3% (COX-1), 10% (COX-2)Low activity

The anti-inflammatory potential indicates a dual role for this class of compounds in managing inflammatory diseases and cancer.

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored, with some derivatives demonstrating effective inhibition against bacterial strains. The presence of the sulfonamide group is particularly noted for enhancing antimicrobial activity.

The biological activity of (E)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form strong interactions with active sites of enzymes, inhibiting their activity.
  • Receptor Modulation : The compound may modulate receptor-ligand interactions, affecting various signaling pathways involved in cell growth and inflammation.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Study on Anticancer Activity : A series of acrylamide derivatives were tested against human cancer cell lines, revealing that specific substitutions significantly enhance cytotoxicity.
  • Evaluation of Anti-inflammatory Effects : Compounds were assessed for their ability to inhibit COX enzymes, suggesting potential therapeutic applications in treating inflammatory conditions.

Comparison with Similar Compounds

Structural Analog 1: Compound 13m ()

Structure: (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(pyridin-3-yl)acrylamide Key Differences:

  • Replaces the thiophen-2-yl group with a pyridin-3-yl substituent.
  • Incorporates a chlorinated imidazo[4,5-b]pyridine ring and a methylpiperazine moiety.
  • Includes a cyano group on the acrylamide backbone. Implications: The imidazo[4,5-b]pyridine and methylpiperazine groups likely enhance solubility and target affinity compared to the simpler piperidine-sulfonyl scaffold in the target compound. The cyano group may alter electronic properties, influencing binding kinetics .

Structural Analog 2: Compound

Structure :
(E)-N-(4-(1-(4-(4-(8-(2-(1-methyl-2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oct-7-yn-1-yl)piperazin-1-yl)benzoyl)piperidin-4-yl)butyl)-3-(pyridin-3-yl)acrylamide
Empirical Formula : C₅₀H₆₁N₇O₅
Key Differences :

  • Features a complex polycyclic system with isoindolinone and dioxopiperidine groups.
  • Lacks the thiophene ring, substituting it with pyridin-3-yl.

Structural Analog 3: Compound

Structure :
(E)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(4-methoxyphenyl)acrylamide
Key Differences :

  • Replaces the pyridin-3-ylsulfonyl group with a dimethylpyrimidinyl-sulfamoyl moiety.
  • Substitutes thiophen-2-yl with a 4-methoxyphenyl group. Implications: The dimethylpyrimidine sulfamoyl group may enhance hydrogen-bonding interactions with target proteins.

Structural Analog 4: Thiophen-2-yl Acrylamide Derivatives ()

Example Structure: (E)-2-cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(thiophen-2-yl)acrylamide Key Differences:

  • Retains the thiophen-2-yl group but introduces a cyano substituent and a pyridin-3-yl-pyrimidinylamine side chain. Implications: The cyano group could increase electrophilicity, affecting reactivity in Michael addition-based inhibition mechanisms. The pyrimidinylamine side chain may confer selectivity for kinases like EGFR or ALK .

Structural Analog 5: Compound

Structure :
(2E)-3-(2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy)-4-[2-(2-methyl-1,3-dioxolan-2-yl)ethoxy]phenyl)-N-(pentylsulfonyl)acrylamide
Key Differences :

  • Substitutes the pyridin-3-ylsulfonyl group with a pentylsulfonyl chain.
  • Incorporates a chloro-trifluoromethylpyridinyloxy substituent and a dioxolane-protected diol.
    Implications :
    The trifluoromethyl group improves metabolic stability, while the dioxolane moiety may act as a prodrug feature. The pentylsulfonyl group could reduce polarity compared to the target compound’s pyridine-sulfonyl group .

Research Implications and Gaps

While the provided evidence lacks explicit biological data, structural analysis suggests:

  • Electron-rich thiophene in the target compound may favor interactions with aromatic residues in binding pockets.
  • Sulfonyl vs. sulfamoyl groups () influence solubility and hydrogen-bonding capacity.
  • Cyano substituents () could modulate reactivity but may introduce toxicity risks.

Further studies are needed to correlate these structural variations with pharmacokinetic and pharmacodynamic outcomes.

Q & A

Q. What are the standard synthetic routes and purification methods for (E)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the acrylamide backbone via coupling reactions. For example, EDCI-mediated activation of α-bromoacrylic acid in DMF at 0°C, followed by reaction with the amine intermediate .
  • Step 2 : Sulfonylation of the piperidine ring using pyridine-3-sulfonyl chloride in dichloromethane (DCM) or DMF under basic conditions .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (yields: 65–90%) or HPLC for high-purity isolation .

Q. Key Parameters :

Reaction StepReagents/ConditionsSolventYield (%)
AcrylationEDCI, α-bromoacrylic acidDMF65–78
SulfonylationPyridine-3-sulfonyl chlorideDCM82

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR validate stereochemistry and functional groups. For example, the (E)-configuration is confirmed by trans coupling constants (~16 Hz) in the acrylamide double bond .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 324.4 for C₁₇H₁₆N₄OS) .
  • HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water mobile phases .

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to sulfonamide and acrylamide groups. Poor aqueous solubility necessitates DMSO stock solutions for bioassays .
  • Stability : Degrades under basic conditions (pH >9) via Michael addition or hydrolysis. Store at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection : DMF enhances coupling efficiency but may require rigorous drying to avoid side reactions. DCM is preferred for sulfonylation to reduce by-products .
  • Temperature Control : Low temperatures (0–5°C) during acrylation minimize racemization. Room temperature suffices for sulfonylation .
  • Catalysts : Use of 4-dimethylaminopyridine (DMAP) accelerates sulfonylation yields by 15–20% .

Q. What computational methods are used to predict molecular interactions and reactivity?

  • Density Functional Theory (DFT) : Calculates bond lengths, angles, and electron density maps. For example, DFT reveals the sulfonyl group’s electron-withdrawing effect, enhancing acrylamide electrophilicity .
  • Molecular Docking : Predicts binding to biological targets (e.g., enzymes with cysteine residues susceptible to Michael addition) .

Q. What mechanistic insights explain the compound’s biological activity?

  • Michael Addition : The acrylamide’s α,β-unsaturated carbonyl reacts with thiol groups (e.g., cysteine in proteins), altering enzyme function. This is pH-dependent, with optimal activity at physiological pH (7.4) .
  • Enzyme Inhibition : Pyrimidine and thiophene moieties interact with ATP-binding pockets in kinases, as shown in comparative studies with similar derivatives .

Q. How should researchers address contradictions in synthetic or bioactivity data?

  • Case Example : Discrepancies in reported yields (65% vs. 82%) may arise from solvent purity or moisture content. Replicate reactions under anhydrous conditions and validate via ^1H NMR .
  • Bioactivity Variability : Differences in cell-line sensitivity (e.g., IC₅₀ values) require strict adherence to assay protocols (e.g., incubation time, serum concentration) .

Q. How is retrosynthetic analysis applied to design efficient synthetic pathways?

  • Target Disconnection : Split the molecule into (a) pyridin-3-ylsulfonyl-piperidine and (b) thiophen-2-yl-acrylamide.
  • Intermediate Synthesis :
    • Piperidine sulfonylation via nucleophilic substitution .
    • Acrylamide formation via EDCI/HOBt-mediated coupling .
  • Convergence : Combine intermediates under mild conditions to preserve stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.